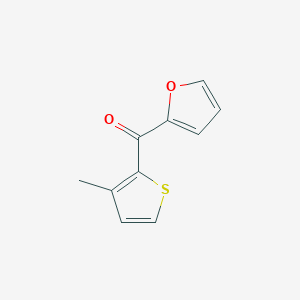

2-(3-Methyl-2-thenoyl)furan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl-(3-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-7-4-6-13-10(7)9(11)8-3-2-5-12-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZMZOQWCGWXBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methyl 2 Thenoyl Furan and Analogous Heterocyclic Ketones

Conventional Synthetic Routes to Furan-Thiophene Hybrid Structures

Traditional methods for synthesizing furan-thiophene hybrid structures often rely on well-established condensation and cyclization reactions. These routes are valued for their reliability and the accessibility of starting materials.

Claisen–Schmidt Condensation for Chalcone Analogs

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones and their analogs, which can serve as precursors to more complex heterocyclic systems. scispace.com This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. For the synthesis of furan-thiophene chalcone analogs, a substituted 2-acetylthiophene can be reacted with a substituted benzaldehyde. researchgate.net

The reaction is typically carried out in the presence of an aqueous alcoholic alkali solution. The concentration of the alkali, which can range from 10% to 60%, and the reaction temperature are critical parameters that influence the reaction's outcome and yield. While often conducted at around 50°C for several hours, the reaction can also proceed at room temperature over a longer period. A variety of bases can be employed, including sodium hydroxide, potassium hydroxide, and barium hydroxide.

| Reactant 1 | Reactant 2 | Base | Conditions | Product Type |

| 2-Acetylthiophene | Substituted Benzaldehyde | NaOH/KOH | Alcoholic solution | Thiophene-containing chalcone |

| Acetophenone | Benzaldehyde | Aqueous alcoholic alkali | 50°C or room temp. | Chalcone |

| N-substituted indole-3-carbaldehyde | 1-Biphenyl-4-yl-ethanone | Not specified | Not specified | Indole-based chalcone |

This table summarizes typical reactants and conditions for Claisen-Schmidt condensation reactions to form chalcone analogs.

Cyclocondensation Reactions Involving Heterocyclic Carbonyl Precursors

Cyclocondensation reactions are fundamental in forming heterocyclic rings. In the context of furan-thiophene structures, these reactions can involve the formation of one of the heterocyclic rings from an acyclic precursor that already contains the other ring. For instance, 1,6-di(thiophen-2-yl)hexane-1,6-dione can be synthesized from the reaction of thiophene (B33073) with diacyl chlorides. nih.gov This diketone can then undergo further reactions, such as cyclocondensation in an acetic acid medium, to yield more complex structures. nih.gov

The synthesis of substituted heteroaryl compounds through electrophilic aromatic substitution is a common strategy. Due to the electron-rich nature of five-membered heteroaryl compounds like furan (B31954) and thiophene, these reactions are generally faster than with benzene derivatives. nih.gov

Feist-Benary Furan Synthesis and its Applicability to Related Systems

The Feist-Benary furan synthesis is a classic method for producing substituted furan compounds from the reaction of α-halo ketones with β-dicarbonyl compounds. wikipedia.orgdrugfuture.comambeed.com This condensation reaction is typically catalyzed by amines such as ammonia or pyridine. wikipedia.orgdrugfuture.com The reaction proceeds in several steps, beginning with the formation of an enolate from the β-dicarbonyl compound, followed by alkylation with the α-halo ketone, and subsequent enolization and cyclization to form the furan ring. quimicaorganica.org

This method is versatile and can be adapted for the synthesis of various furan derivatives. researchgate.net However, it is important to note that under certain conditions, the reaction can lead to the formation of tricarbonyl intermediates, which may then cyclize via a Paal-Knorr type synthesis to yield different furan isomers. researchgate.net

| Reactants | Catalyst | Key Steps | Product |

| α-Halo ketone & β-Dicarbonyl compound | Amine (e.g., pyridine, ammonia) | Enolate formation, Alkylation, Enolization, Cyclization, Dehydration | Substituted furan |

This table outlines the key components and steps of the Feist-Benary Furan Synthesis.

Paal-Knorr Synthesis for Furan Ring Formation in Complex Molecules

The Paal-Knorr synthesis is a widely used and valuable method for preparing substituted furans, pyrroles, and thiophenes from 1,4-diketones. wikipedia.orguobaghdad.edu.iq The furan synthesis specifically requires an acid catalyst to facilitate the dehydration of the 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.com

The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a hemiacetal intermediate. wikipedia.org Subsequent dehydration of this intermediate yields the furan ring. wikipedia.org A variety of acidic conditions can be employed, ranging from aqueous protic acids like sulfuric or hydrochloric acid to anhydrous conditions with a Lewis acid or a dehydrating agent such as phosphorus pentoxide. wikipedia.org

While the Paal-Knorr synthesis is highly effective, a notable limitation is that the 1,4-dicarbonyl precursors can sometimes be challenging to prepare. alfa-chemistry.com

Transition Metal-Catalyzed Coupling and Cyclization Strategies

Modern synthetic methodologies increasingly rely on transition metal catalysts to achieve efficient and selective bond formations. Palladium catalysts, in particular, have proven to be exceptionally versatile in the synthesis of complex organic molecules, including heterocyclic ketones.

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, which are essential for synthesizing the backbones of many organic molecules. rsc.org These reactions offer mild conditions and high functional group tolerance, making them suitable for the synthesis of highly functionalized molecules. rsc.org

In the context of furan synthesis, palladium catalysts can be used in the cycloisomerization and dimerization of terminal allenyl ketones to produce 2,4-disubstituted furans. nih.gov Mechanistic studies suggest that these reactions may proceed through a Pd(II)/Pd(IV) catalytic cycle. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions of substrates like 4-tosyl-2(5H)-furanone with boronic acids provide an efficient route to 4-substituted 2(5H)-furanones. Similarly, the synthesis of thienyl ketones can be achieved through the palladium-catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with various aryl and heteroaryl boronic acids. researchgate.net These methods highlight the broad applicability of palladium catalysis in the synthesis of diverse heterocyclic ketones.

| Reaction Type | Substrates | Catalyst System | Product |

| Cycloisomerization/Dimerization | Terminal allenyl ketones | Palladium catalyst | 2,4-Disubstituted furans |

| Cross-Coupling | 4-Tosyl-2(5H)-furanone and boronic acids | Palladium catalyst | 4-Substituted 2(5H)-furanones |

| Cross-Coupling | 3-Methylthiophene-2-carbonyl chloride and aryl/heteroaryl boronic acids | Pd(0) catalyst | Thienyl ketones |

This table showcases various palladium-catalyzed C-C bond forming reactions for the synthesis of furan and thiophene derivatives.

Copper-Catalyzed Cyclization Reactions for Furan Ring Construction

Copper catalysis offers a range of methodologies for the construction of furan rings. These methods often involve the cyclization of acyclic precursors and are valued for the lower cost and toxicity of copper compared to other transition metals.

One approach involves the copper(II)-catalyzed cyclization of silyl enol ethers derived from methyl ketones with α-diazo-β-ketoesters or α-diazoketones. acs.org This reaction proceeds under mild conditions to afford 2-siloxy-2,3-dihydrofuran derivatives, which can be readily converted to 2,3,5-trisubstituted furans. This method could be adapted to construct the furan ring of 2-(3-methyl-2-thenoyl)furan by starting with an appropriate silyl enol ether and a diazo compound containing the 3-methyl-2-thienyl moiety.

Another copper-catalyzed route is the cycloisomerization of alkynyl ketones to furans. nih.govresearchgate.net This method is particularly efficient for the synthesis of 2-mono- and 2,5-disubstituted furans. An alkynyl ketone precursor bearing the 3-methyl-2-thienyl group could potentially cyclize to form the desired furan ring.

Table 3: Copper-Catalyzed Synthesis of Substituted Furans

| Starting Material 1 | Starting Material 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Silyl enol ether of acetophenone | Ethyl 2-diazoacetoacetate | Cu(OTf)₂ (5 mol%) | CH₂Cl₂, rt | Ethyl 2-methyl-5-phenylfuran-3-carboxylate | 85 | acs.org |

| 1-Phenyl-2-propyn-1-one | - | CuI (5 mol%) | Dioxane, 80 °C | 2-Methyl-5-phenylfuran | 92 | nih.gov |

| Phenol | Phenylacetylene | CuI (10 mol%) | O₂, DMSO, 100 °C | 2-Phenylbenzofuran | 88 |

Rhodium-Catalyzed Annulation and Cycloaddition Processes

Rhodium catalysts are highly effective in promoting annulation and cycloaddition reactions for the synthesis of substituted furans. These reactions often involve the reaction of diazo compounds with alkynes or other unsaturated systems.

A prominent example is the rhodium(II)-catalyzed reaction of α-diazocarbonyl compounds with alkynes. This transformation provides a direct route to polysubstituted furans. nih.govresearchgate.net In a hypothetical synthesis of this compound, a rhodium carbenoid generated from a diazo compound bearing the 3-methyl-2-thienyl group could react with an appropriate alkyne to form the furan ring with the desired substitution pattern.

More recent developments include rhodium(III)-catalyzed C-H activation and annulation strategies. For instance, the reaction of acrylic acids with α-diazocarbonyl compounds under rhodium(III) catalysis can afford furans through a vinyl C-H activation pathway. nih.govscispace.com

Table 4: Rhodium-Catalyzed Synthesis of Furans

| Starting Material 1 | Starting Material 2 | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-diazoacetoacetate | Phenylacetylene | Rh₂(OAc)₄ (1 mol%) | Benzene, 80 °C | Ethyl 2-methyl-5-phenylfuran-3-carboxylate | 89 | nih.gov |

| Acrylic acid | Ethyl 2-diazo-2-phenylacetate | [Cp*RhCl₂]₂ (2.5 mol%) | AgSbF₆ (10 mol%), DCE, 80 °C | Ethyl 4-phenylfuran-2-carboxylate | 75 | nih.gov |

| N-Iminopyridinium ylide | Phenylacetylene | [Cp*RhCl₂]₂ (2.5 mol%) | AgSbF₆ (10 mol%), DCE, 60 °C | Isoquinolone derivative | 92 | rsc.org |

N-Heterocyclic Carbene (NHC)-Enabled Transformations of Carbonyl Compounds

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds. researchgate.net NHC catalysis often involves the generation of reactive intermediates, such as the Breslow intermediate, which can participate in annulation reactions.

A recently developed method for the synthesis of highly substituted furans involves the NHC-catalyzed cross-coupling and cyclization of ynenones with aldehydes. organic-chemistry.org This metal-free approach offers mild reaction conditions and a broad substrate scope. To synthesize a structure analogous to this compound, one could envision a reaction between an ynenone bearing a furan precursor and an aldehyde containing the 3-methyl-2-thienyl group.

NHCs can also catalyze the formation of ketones through radical mechanisms, expanding the scope of their applications in the synthesis of complex carbonyl compounds. acs.orgthieme-connect.com

Metalloradical Cyclization for Substituted Heterocycles

Metalloradical catalysis represents a newer frontier in synthetic chemistry, enabling transformations that are often complementary to traditional two-electron pathways. Cobalt(II) complexes, in particular, have been shown to be effective catalysts for the synthesis of substituted furans via metalloradical cyclization. nih.govacs.orgorganic-chemistry.orgfigshare.com

This methodology involves the reaction of alkynes with α-diazocarbonyl compounds, where a cobalt(III)-carbene radical is proposed as a key intermediate. acs.orgresearchgate.net This radical species undergoes a tandem addition to the alkyne and the carbonyl group of the diazo compound to form the furan ring. A key advantage of this method is its high regioselectivity and tolerance for a wide range of functional groups. acs.org For the synthesis of this compound, this approach could potentially involve the reaction of an alkyne derived from furan with a diazo compound containing the 3-methyl-2-thenoyl moiety.

Table 5: Cobalt-Catalyzed Metalloradical Furan Synthesis

| Alkyne | Diazo Compound | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | Ethyl 2-cyano-2-diazoacetate | [Co(P1)] (1 mol%) | Benzene | 80 | Ethyl 5-phenyl-2-aminofuran-3-carboxylate | 85 | nih.gov |

| 1-Octyne | Diethyl diazomalonate | [Co(P1)] (1 mol%) | Benzene | 80 | Diethyl 5-hexylfuran-2,3-dicarboxylate | 78 | nih.gov |

| Trimethylsilylacetylene | Ethyl 2-diazoacetoacetate | [Co(P1)] (1 mol%) | Benzene | 80 | Ethyl 2-methyl-5-(trimethylsilyl)furan-3-carboxylate | 82 | nih.gov |

[Co(P1)] = Cobalt(II) complex of 3,5-DitBu-IbuPhyrin

Multicomponent Reaction (MCR) Approaches to Hybrid Scaffolds

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single synthetic operation. These reactions are particularly valuable for generating libraries of structurally diverse heterocyclic compounds. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to the synthesis of hybrid scaffolds containing furan and thiophene moieties.

MCRs often involve the combination of three or more starting materials to form a product that incorporates structural elements from each component. For the synthesis of heterocyclic ketones, an MCR could conceivably involve a furan-containing building block, a thiophene-containing building block, and a carbonyl source. The versatility of MCRs allows for the generation of a wide array of analogs by systematically varying the individual components.

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis

| MCR Type | Reactants | Resulting Heterocycle | Key Advantages |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine | High efficiency, simple procedure |

| Ugi Reaction | Aldehyde or Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | High structural diversity |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea or Thiourea | Dihydropyrimidinone | Access to medicinally relevant scaffolds |

Synthetic Strategies Utilizing Specific Precursors

The synthesis of this compound can be approached by the strategic use of highly reactive precursors that can be elaborated into the desired furan and thiophene rings, followed by a coupling reaction to form the central ketone bridge.

Alkynyl aldehydes are versatile building blocks in the synthesis of a wide range of N-, O-, and S-containing heterocycles. The presence of both an aldehyde and an alkyne functionality in a conjugated system allows for a variety of cyclization reactions. These transformations can occur under metal-catalyzed, metal-free, or visible-light-mediated conditions.

While not a direct route to this compound, the synthesis of substituted furans from alkynyl precursors is well-established. For instance, the cyclization of γ-alkynyl ketones can lead to the formation of furan rings. This approach could be used to construct the furan moiety of the target molecule, which would then be coupled with the thiophene portion.

The reaction of α-diazocarbonyl compounds with alkynes is a powerful method for the regioselective synthesis of polysubstituted furans. This transformation can be catalyzed by various transition metals, with rhodium(II) and cobalt(II) complexes being particularly effective.

The mechanism typically involves the formation of a metal carbene from the α-diazocarbonyl compound, which then undergoes a cyclization reaction with the alkyne. This methodology offers a high degree of functional group tolerance and can be performed under mild and neutral conditions.

Table 2: Metal-Catalyzed Furan Synthesis from α-Diazocarbonyls and Alkynes

| Catalyst | α-Diazocarbonyl Substrate | Alkyne Substrate | Yield of Furan Product |

| Rh₂(OAc)₄ | Ethyl 2-diazoacetoacetate | Phenylacetylene | High |

| [Co(P1)] (Cobalt Porphyrin) | Various α-diazoketones | Terminal arylacetylenes | Good to excellent |

This approach provides a convergent route to highly functionalized furans, which could serve as key intermediates in the synthesis of complex molecules like this compound.

A plausible and more traditional approach to the synthesis of this compound involves the separate synthesis of the constituent furan and 3-methylthiophene moieties, followed by a cross-coupling reaction. This strategy relies on the efficient preparation of key intermediates.

The synthesis of 3-methylfuran and its derivatives often starts from commercially available precursors. For example, 3-methyl-2-furoic acid can be prepared from the corresponding methyl ester, methyl 3-methyl-2-furoate, by hydrolysis with aqueous sodium hydroxide. The resulting acid can then be decarboxylated to yield 3-methylfuran by heating with quinoline and copper powder.

An alternative route to 3-methyl-2-furoic acid involves the oxidation of 3-methyl-2-furaldehyde. These furan derivatives can then be further functionalized to participate in coupling reactions.

The thiophene moiety of the target molecule, 3-methyl-2-thenoyl chloride, can be prepared from 3-methyl-2-thiophenecarboxylic acid. The synthesis of 3-methyl-2-thiophenecarboxylic acid can be achieved by the carboxylation of a Grignard reagent derived from 2-halo-3-methylthiophene. For instance, reacting 2-chloro-3-methylthiophene with magnesium in the presence of an alkyl halide initiator, followed by quenching with carbon dioxide and subsequent acidification, yields the desired carboxylic acid. google.com

The resulting 3-methyl-2-thiophenecarboxylic acid can then be converted to the more reactive 3-methyl-2-thenoyl chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. This acid chloride is a key intermediate for introducing the 3-methyl-2-thenoyl group onto the furan ring, likely via a Friedel-Crafts acylation reaction.

Table 3: Key Intermediates and Their Synthesis

| Intermediate | Precursor | Reagents | Synthetic Method |

| 3-Methyl-2-furoic acid | Methyl 3-methyl-2-furoate | NaOH(aq), HCl(aq) | Hydrolysis |

| 3-Methylfuran | 3-Methyl-2-furoic acid | Quinoline, Cu powder | Decarboxylation |

| 3-Methyl-2-thiophenecarboxylic acid | 2-Chloro-3-methylthiophene | Mg, Alkyl halide, CO₂, H⁺ | Grignard Carboxylation google.com |

| 3-Methyl-2-thenoyl chloride | 3-Methyl-2-thiophenecarboxylic acid | SOCl₂ or (COCl)₂ | Chlorination |

With these key intermediates in hand, the final assembly of this compound could be accomplished through a Lewis acid-catalyzed Friedel-Crafts acylation of furan with 3-methyl-2-thenoyl chloride. Alternatively, modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, could be employed by converting one of the heterocyclic intermediates into a suitable organometallic reagent or halide/triflate.

Synthesis of Substituted Furan and Thiophene Intermediates

Acylation Reactions for Carbonyl Introduction on Heteroaromatic Rings

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group (R-C=O) onto an aromatic ring. In the context of heteroaromatic compounds such as furan and thiophene, this reaction is particularly effective due to the electron-rich nature of these rings, which enhances their reactivity towards electrophiles.

The general mechanism involves the generation of a highly electrophilic acylium ion from an acylating agent, typically an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich heteroaromatic ring, leading to the formation of a sigma complex (also known as an arenium ion). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the desired acyl-substituted heteroaromatic compound.

For the synthesis of this compound, the reaction would proceed via the acylation of furan with 3-methyl-2-thenoyl chloride. The reaction is typically carried out in an inert solvent at a controlled temperature to manage the reactivity of the furan ring, which can be prone to polymerization under harsh acidic conditions.

Catalysts and Reaction Conditions:

A variety of Lewis acids can be employed to catalyze the acylation of heteroaromatics. While traditional catalysts like aluminum chloride (AlCl₃) are effective, their high reactivity can sometimes lead to side reactions and degradation of sensitive substrates like furan. stackexchange.com Consequently, milder Lewis acids are often preferred for these transformations. These include tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), titanium(IV) chloride (TiCl₄), and boron trifluoride etherate (BF₃·OEt₂). stackexchange.comchemcess.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Recent advancements have also explored the use of metal triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), as highly efficient and recyclable catalysts for Friedel-Crafts acylation reactions. researchgate.netzenodo.org These catalysts are often more tolerant of functional groups and can be used in catalytic amounts, making them attractive from both an economic and environmental perspective.

Regioselectivity:

The acylation of monosubstituted furans and thiophenes generally exhibits a high degree of regioselectivity. For furan, the acylation predominantly occurs at the C2 (or α) position due to the greater stabilization of the positive charge in the corresponding sigma complex intermediate. chemcess.com Similarly, thiophene also undergoes preferential acylation at the C2 position. When the C2 position is blocked, acylation may occur at the C5 position.

In the synthesis of this compound, the acylation of furan is expected to yield the 2-substituted product as the major isomer. The regioselectivity of the acylation of 2-methylfuran has also been studied, providing insights into the directing effects of substituents on the furan ring.

Research Findings on the Acylation of Furan and Thiophene Derivatives:

Numerous studies have investigated the acylation of furan and thiophene with various acylating agents. The following tables summarize some of the key findings, showcasing the versatility of this reaction in preparing a diverse range of heterocyclic ketones.

| Furan Derivative | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Furan | Acetic Anhydride | BF₃·OEt₂ | 2-Acetylfuran | - | stackexchange.com |

| Furan | Benzoyl Chloride | Yb(OTf)₃ in [BPy][BF₄] | 2-Benzoylfuran | 92 | zenodo.org |

| 2-Methylfuran | N-(4-Toluoyl)benzotriazole | TiCl₄ | 2-Methyl-5-(4-toluoyl)furan | 65 | core.ac.uk |

| Furan | Propionic Anhydride | ZnCl₂ | 2-Propionylfuran | - | chemcess.com |

| Thiophene Derivative | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophene | Acetyl Chloride | SnCl₄ | 2-Acetylthiophene | - | core.ac.uk |

| Thiophene | N-(4-Methylbenzoyl)benzotriazole | ZnBr₂ | 2-(4-Methylbenzoyl)thiophene | 89 | core.ac.uk |

| Thiophene | Benzoyl Chloride | Yb(OTf)₃ in [BPy][BF₄] | 2-Benzoylthiophene | 90 | zenodo.org |

| Thiophene | Acetic Anhydride | Zinc Halide | 2-Acetylthiophene | - | google.com |

The data presented in these tables highlight the successful application of various catalytic systems for the acylation of furan and thiophene. The use of N-acylbenzotriazoles as acylating agents in the presence of mild Lewis acids like TiCl₄ or ZnBr₂ has been shown to be an effective method, particularly for cases where the corresponding acyl chlorides are unstable. core.ac.uk Furthermore, the use of ionic liquids as recyclable reaction media in combination with lanthanide triflate catalysts represents a greener approach to these classical transformations. zenodo.org

Reaction Mechanisms and Reactivity Pathways of 2 3 Methyl 2 Thenoyl Furan Analogs

Electrophilic Aromatic Substitution Reactions on Furan (B31954) and Thiophene (B33073) Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including furan and thiophene. wikipedia.orgdalalinstitute.com In these five-membered heterocycles, the π-electron density is readily available for attack by electrophiles. dalalinstitute.com Furan, in particular, undergoes electrophilic substitution more readily than benzene, often requiring only mild reagents and conditions. pearson.com

For monosubstituted furans, electrophilic attack preferentially occurs at the C2 (α) position, as the intermediate sigma complex is better stabilized by resonance. pearson.com However, in 2-(3-methyl-2-thenoyl)furan, the furan ring is substituted at the 2-position with an electron-withdrawing acyl group. This group deactivates the furan ring towards further electrophilic attack and directs incoming electrophiles to the C4 and C5 positions. mnstate.edu Similarly, the thiophene ring is also subject to electrophilic substitution, with its reactivity influenced by the methyl and acyl substituents. Activating groups, by donating electrons, stabilize the cationic intermediate formed during the substitution, whereas deactivating groups destabilize it. wikipedia.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Effect on Reactivity | Directing Influence |

|---|---|---|

| -OH, -OR, -NH2 | Activating | Ortho, Para-directing |

| -Alkyl (e.g., -CH3) | Activating | Ortho, Para-directing |

| -Halogens (Cl, Br) | Deactivating | Ortho, Para-directing |

| -C(O)R (Ketone) | Deactivating | Meta-directing |

| -NO2 | Deactivating | Meta-directing |

This table provides a general overview of substituent effects on benzene rings, which are analogous to those on furan and thiophene rings.

Cycloaddition Reactions Involving Furan and Thiophene Moieties

The π-systems of furan and thiophene can participate in various cycloaddition reactions, serving as either a diene or a dienophile. The furan ring, in particular, is well-known for its participation in Diels-Alder reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. youtube.com Furan can act as the 4π diene component in these reactions, reacting with a 2π dienophile to form 7-oxanorbornene adducts. tudelft.nl However, the aromatic character of furan makes this reaction reversible, and the equilibrium often favors the starting materials. tudelft.nl

The reactivity of the furan diene is strongly influenced by its substituents. Electron-donating groups on the furan ring enhance its reactivity, while electron-withdrawing groups, such as the thenoyl group in the target molecule, decrease its reactivity. tudelft.nlnih.gov Consequently, the direct Diels-Alder reaction of 2-acylfurans is often thermodynamically unfavorable. nih.gov Strategies to overcome this low reactivity include using high pressure, Lewis acid catalysis, or performing the reaction in an intramolecular fashion, which increases the effective concentration of the reacting partners. youtube.com

Furan can also undergo [4+3] cycloaddition reactions with oxyallyl cations to form seven-membered rings. wikipedia.orgillinois.edu This type of reaction is a valuable method for accessing these otherwise difficult-to-synthesize cyclic systems. wikipedia.org The oxyallyl cation, a three-atom π-system, can be generated from various precursors, such as α,α'-dihalo ketones. wikipedia.org

Computational studies on the [4+3] cycloadditions of oxyallyl cations with furan have been performed to understand the mechanism and stereoselectivity. nih.gov The reaction can proceed through different transition states, and factors such as stabilizing CH–π interactions can influence the stereochemical outcome. nih.gov These cycloadditions provide a pathway to complex bridged bicyclic frameworks. nih.gov

Oxidative Transformations of Heteroaromatic Rings

The electron-rich furan and thiophene rings are susceptible to oxidation, which can lead to ring opening or dearomatization, providing access to highly functionalized acyclic or non-aromatic cyclic structures.

The oxidative ring cleavage of furans is a synthetically useful transformation that typically yields 1,4-dicarbonyl compounds. organicreactions.org This reaction can be accomplished using a variety of oxidizing agents, including singlet oxygen, peroxy acids, and metal-based catalysts. The process often proceeds through an endoperoxide or epoxide intermediate.

For example, furans with a β-ketoester group at the 2-position can undergo oxidative ring-opening by Mn(III)/Co(II) catalysts under an oxygen atmosphere to produce 1,4-dicarbonyl moieties. The oxidative degradation of the furan ring can also be used as a synthetic strategy where the furan acts as a masked carboxyl group. researchgate.net The metabolic activation of 2-methylfuran proceeds via an oxidative ring opening to form the reactive metabolite 3-acetylacrolein. nih.gov

Table 2: Products of Furan Oxidative Ring Opening

| Furan Derivative | Oxidant/Conditions | Major Product Type |

|---|---|---|

| 2-Substituted Furans | Singlet Oxygen (¹O₂) | 1,4-Dicarbonyl compounds |

| Furfuryl Alcohols | Various (e.g., NBS, MCPBA) | Dihydropyranones (Achmatowicz reaction) |

| 2-Methylfuran | Cytochrome P450 (metabolism) | 3-Acetylacrolein |

Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, which is a valuable strategy in the synthesis of complex natural products. nih.govresearchgate.net Furan dearomatization can be achieved through several pathways, including cycloadditions (as discussed in section 3.2), oxidative processes, and other cascade reactions. nih.govmdpi.com

For instance, the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to the formation of di(het)aryl-substituted 2-ene-1,4,7-triones, which then undergo unusual cyclizations. mdpi.com Another approach involves an intermolecular [3+2] cycloaddition/furan ring-opening cascade triggered by a furfuryl cation, which has been used to synthesize various triazoles. nih.gov These methods highlight the versatility of the furan ring as a precursor to diverse and complex molecular architectures. nih.gov

Radical Reaction Pathways and Chemical Activation Studies

The investigation into the radical reaction pathways of furan analogs, particularly methylfurans, provides essential insights into the reactivity and degradation of more complex molecules like this compound. These studies are crucial for understanding combustion processes and atmospheric chemistry.

Investigation of Methylfuran Radical Reactions

The thermal decomposition of 2-methylfuran has been studied under shock heating conditions, revealing that the process is initiated through two primary channels: a 1,2-hydrogen atom migration from C(5) to C(4) and a methyl group migration from C(2) to C(3) within the furan ring. acs.org Each of these initial steps is followed by ring cleavage, leading to a variety of smaller products. acs.org In the first channel, the breaking of the O–C(2) and C(4)–C(5) bonds results in the formation of carbon monoxide (CO) and isomers of C₄H₆, while the cleavage of O–C(2) and C(3)–C(4) bonds yields ketene (CH₂CO) and C₃H₄ isomers. acs.org The second primary channel, involving methyl group migration, also leads to CO and C₄H₆ isomers through the breaking of O–C(5) and C(2)–C(3) bonds. acs.org

The reactions of methylfurans with hydroxyl (OH) radicals are also of significant interest. These reactions can proceed via three main pathways: OH addition to the furan ring, H-atom abstraction from the ring, or H-atom abstraction from the methyl substituent group. acs.org The complexity of these competing pathways leads to temperature- and pressure-dependent reaction kinetics. acs.org In the presence of nitric oxide (NO), the gas-phase reactions of OH radicals with 2- and 3-methylfuran produce unsaturated 1,4-dicarbonyls and other oxygenated compounds. For instance, the reaction with 2-methylfuran yields CH₃C(O)CH=CHCHO with a molar yield of 31 ± 5%, while the reaction with 3-methylfuran produces HC(O)C(CH₃)=CHCHO with a molar yield of 38 ± 2%.

The oxidation of the 2-methyl-5-furanyl radical with molecular oxygen (O₂) has been analyzed to understand its thermochemistry and kinetics. documentsdelivered.com This reaction is important for understanding the stability and subsequent reactions of intermediate species.

Analysis of Intermediate Species Stability and Kinetics

Computational methods have been employed to analyze the enthalpies of formation, entropies, and heat capacities of stable molecules, radicals, and transition-state species involved in methylfuran radical reactions. documentsdelivered.com For the oxidation of the 2-methyl-5-furanyl radical (2MF5j), the resulting chemically activated species, the 2MF5OOj radical, has a well depth of 51 kcal mol⁻¹ below the initial reactants (2MF5j + O₂). documentsdelivered.com This is notably deeper than the wells for phenyl + O₂ and vinyl + O₂, which are known to undergo chain branching reactions. documentsdelivered.com

Low-energy reaction pathways for these intermediates include chain branching dissociations, intramolecular abstractions, group transfers, and further radical oxygen additions. documentsdelivered.com The stability of the furan ring, with C-H bond strengths of approximately 120 kcal mol⁻¹, influences the reactivity and the nature of the intermediate species formed. documentsdelivered.com

The low-temperature oxidation (LTO) of 2-methylfuran has been investigated using density functional theory (DFT). The addition of O₂ to the primary furylCH₂ radical (formed by methyl dehydrogenation) leads to three different peroxide radicals, with calculated energy barriers of 15.1, 19.3, and 20.6 kcal mol⁻¹. These peroxide radicals can then undergo hydrogen transfer and dehydroxylation to form stable aldehydes and cyclic ketones, which may further decompose.

The kinetics of the reactions of OH radicals with furan and its methylated derivatives have been studied over a range of temperatures and pressures. The rate coefficients for these reactions provide crucial data for kinetic modeling of combustion and atmospheric processes.

| Reaction | Temperature Range (K) | Pressure Range | Rate Coefficient (k) |

| OH + Furan | 294 - 668 | 5 mbar - 10 bar | Varies with T and P |

| OH + 2-Methylfuran | 294 - 668 | 5 mbar - 10 bar | Varies with T and P |

| OH + 2,5-Dimethylfuran | 294 - 668 | 5 mbar - 10 bar | Varies with T and P |

Table 1: Experimental conditions for the study of OH radical reactions with furan and methylfurans. Data derived from Whelan et al. (2020). acs.org

Stereochemical Aspects of Synthetic Transformations Leading to Hybrid Ketones

The synthesis of hybrid ketones, such as this compound, often involves multiple steps where stereochemistry can be a critical factor, especially when chiral centers are present or introduced. While specific studies on the stereochemistry of this compound synthesis are not detailed in the provided context, general principles of stereoselective synthesis are applicable.

In the synthesis of complex molecules, controlling the three-dimensional arrangement of atoms is crucial as different stereoisomers can have distinct biological activities and physical properties. For instance, in the synthesis of chiral γ-ketothiols from β-pinene, the reactions are characterized by high stereoselectivity. mdpi.comnih.gov This is often attributed to steric factors that direct the approach of reagents to one face of the molecule. mdpi.com

The reduction of prochiral ketones is a common transformation where stereoselectivity is important. Biocatalytic reductions, for example, using plant cell cultures, have been shown to reduce aromatic ketones to their corresponding alcohols with high enantiomeric excess. researchgate.net This highlights the potential for enzymatic methods to achieve high levels of stereocontrol in the synthesis of chiral building blocks for hybrid ketones.

During the synthesis of hybrid molecules, if any of the starting materials or intermediates are chiral, it is important to consider how the subsequent reaction steps will affect the stereochemical integrity of these centers. Racemization or epimerization can occur under certain reaction conditions. For example, in the transformation of certain thiosulfonates to sulfones, an inversion of configuration at a chiral center has been observed, and an epimerization mechanism was proposed to explain this outcome. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Determination

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals, one can deduce the connectivity of atoms.

¹H NMR Spectroscopic Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the different types of protons in a molecule. For 2-(3-Methyl-2-thenoyl)furan, one would expect to observe distinct signals for the protons on the furan (B31954) ring, the protons on the thiophene (B33073) ring, and the protons of the methyl group. The coupling constants (J-values) between adjacent protons would be critical in assigning their relative positions on the aromatic rings.

Current Status: A search for experimental ¹H NMR data for this compound has yielded no specific spectra or tabulated chemical shifts.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and to identify their chemical environment. The spectrum of this compound would be expected to show distinct signals for the carbonyl carbon, the carbons of the furan and thiophene rings, and the methyl carbon. The chemical shifts would help confirm the presence of the ketone and the heterocyclic rings.

Current Status: No ¹³C NMR spectra or lists of chemical shifts for this compound have been found in the available literature.

Two-Dimensional NMR Techniques for Connectivity and Proximity

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the furan, carbonyl, and methyl-thiophene fragments. COSY spectra would reveal proton-proton couplings, while HMBC spectra would show correlations between protons and carbons over two to three bonds.

Current Status: There is no published research containing 2D NMR data for this compound.

Vibrational Spectroscopy for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy techniques, including FT-IR and FT-Raman, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration. Other important bands would include C-H stretching from the aromatic rings and the methyl group, C=C stretching from the heterocyclic rings, and C-O and C-S stretching vibrations.

Current Status: Specific FT-IR spectral data, including absorption frequencies and intensities for this compound, are not available.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Current Status: No FT-Raman spectroscopic data for this compound could be located.

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a theoretical method used to provide a quantitative assignment of vibrational modes observed in infrared (IR) and Raman spectra. By calculating the potential energy distribution (PED), VEDA determines the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a specific normal vibrational mode.

For this compound, a complete VEDA would be performed on a computationally optimized molecular geometry. The analysis would yield a detailed assignment of the compound's 54 expected fundamental vibrational modes. Key vibrations would include the distinct carbonyl (C=O) stretching mode, aromatic C-H stretching modes of the furan and thiophene rings, and the asymmetric and symmetric stretching of the methyl (CH₃) group. VEDA would precisely quantify the coupling between different vibrational modes, for instance, showing how the C=O stretch might mix with in-plane bending modes of the adjacent heterocyclic rings.

Table 1: Predicted Characteristic Vibrational Modes for this compound and Their VEDA Assignments

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected VEDA Contribution |

|---|---|---|

| 3100-3150 | Aromatic C-H Stretch (Furan & Thiophene) | > 90% C-H stretching |

| 2950-3000 | Asymmetric CH₃ Stretch | > 85% CH₃ asymmetric stretching |

| 2850-2900 | Symmetric CH₃ Stretch | > 85% CH₃ symmetric stretching |

| 1640-1660 | Carbonyl C=O Stretch | ~80% C=O stretch, with contributions from C-C stretching |

| 1500-1580 | Aromatic C=C Ring Stretch | > 50% C=C stretching of furan and thiophene rings |

| 1440-1460 | Asymmetric CH₃ Bend | > 60% CH₃ bending |

| 1370-1390 | Symmetric CH₃ Bend | > 60% CH₃ bending |

| 1200-1250 | Asymmetric C-O-C Stretch (Furan) | > 50% C-O-C stretching, mixed with ring deformation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The spectrum of this compound is dictated by its extended π-conjugated system, which includes the furan ring, the carbonyl group, and the 3-methylthiophene ring. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV region.

The spectrum is expected to exhibit strong absorption bands corresponding to π → π* transitions, characteristic of the conjugated aromatic system. A weaker, longer-wavelength absorption band corresponding to an n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, may also be observed. The position of the maximum absorption (λmax) is influenced by the electronic coupling between the electron-rich furan and 3-methylthiophene rings through the carbonyl bridge. The planarity of the molecule significantly affects this conjugation; a more planar conformation leads to better orbital overlap and a bathochromic (red) shift in the absorption maximum.

Table 2: Predicted Electronic Transitions for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~280-320 | π → π* | Entire conjugated system (Furan-CO-Thiophene) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₈O₂S), the nominal molecular weight is 192 Da. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 192 is expected to be prominent. The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgddugu.ac.in This leads to the formation of stable acylium ions. Two principal α-cleavage pathways are predicted for this molecule:

Cleavage of the bond between the carbonyl carbon and the furan ring, resulting in the loss of a 2-furyl radical and the formation of the 3-methyl-2-thenoyl acylium ion.

Cleavage of the bond between the carbonyl carbon and the thiophene ring, leading to the loss of a 3-methyl-2-thienyl radical and the formation of the 2-furoyl acylium ion.

The relative abundance of these fragment ions provides insight into the relative stability of the resulting ions and radicals. Further fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule from the acylium ions, is also a common process. researchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 192 | [C₁₀H₈O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [C₆H₅OS]⁺ | α-cleavage: Loss of C₄H₃O• (2-furyl radical) |

| 95 | [C₅H₃O₂]⁺ | α-cleavage: Loss of C₅H₅S• (3-methyl-2-thienyl radical) |

| 97 | [C₅H₅S]⁺ | From fragment at m/z 125 via loss of CO |

Integration of Advanced Spectroscopic Data for Comprehensive Structural Assignment

While each spectroscopic technique provides valuable data, unambiguous structural elucidation is achieved through the integration of information from multiple methods. mmu.ac.uk The process is a systematic puzzle-solving approach:

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula (C₁₀H₈O₂S), which is the foundational piece of information.

Vibrational Spectroscopy (FTIR/Raman) and VEDA confirm the presence of key functional groups. The strong band in the 1640-1660 cm⁻¹ region would strongly indicate a conjugated ketone, while bands above 3100 cm⁻¹ and in the fingerprint region would confirm the presence of the furan and thiophene rings.

UV-Vis Spectroscopy corroborates the existence of the extended conjugated system suggested by the structure. The observed λmax values would be compared against databases or theoretical calculations to ensure they are consistent with the proposed furan-carbonyl-thiophene arrangement. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (though not detailed here) would provide the final, definitive proof of connectivity. ¹H and ¹³C NMR spectra would show the exact number of unique protons and carbons and their chemical environments, while 2D NMR experiments (like COSY and HMBC) would map out the precise bonding sequence, confirming the position of the methyl group on the thiophene ring and the attachment points of the rings to the carbonyl group. youtube.com

By combining these techniques, a complete and confident structural assignment of this compound can be made, leaving no ambiguity. arxiv.org

Isotope Dilution Methods in Quantitative Analysis of Related Compounds

Isotope Dilution Mass Spectrometry (IDMS) is a high-accuracy analytical technique used for the quantitative analysis of chemical substances. wikipedia.org The method involves adding a known quantity of an isotopically labeled version of the target analyte (an internal standard) to a sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry. This approach corrects for sample loss during preparation and instrumental variability, yielding highly precise and accurate results. scispace.com

While no specific IDMS method for this compound is documented, the methodology is well-established for related furan and thiophene compounds. For instance, deuterated furan (d₄-furan) is commonly used as an internal standard for the quantification of furan in thermally processed foods like coffee and baby food. nih.govresearchgate.net Similarly, ³⁴S-labeled thiophene derivatives have been synthesized and used for the species-specific isotope dilution analysis of sulfur compounds in petroleum products. nih.gov

To develop a quantitative method for this compound, a stable isotope-labeled analog would need to be synthesized. This could involve incorporating ¹³C at the carbonyl position, ¹⁸O on the carbonyl oxygen, or ³⁴S in the thiophene ring. Once synthesized and characterized, this standard could be used to accurately measure the concentration of this compound in complex matrices, which could be valuable in fields such as flavor chemistry, environmental analysis, or materials science.

Computational Chemistry and Theoretical Investigations

Computational Elucidation of Reaction Mechanisms

Transition State Localization and Energy Barrier Determination:No computational studies on the reaction mechanisms involving this compound, including transition state analysis, have been published.

Should research on the computational properties of "2-(3-Methyl-2-thenoyl)furan" be published in the future, this article can be generated.

Reaction Pathway Simulations and Energetic Profiles

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving complex molecules like this compound. Through reaction pathway simulations, typically employing Density Functional Theory (DFT), it is possible to map the potential energy surface of a reaction, identifying transition states, intermediates, and the final products. These simulations provide a step-by-step view of the bond-breaking and bond-forming processes that occur during a chemical transformation.

In the context of this compound, simulations could explore reactions such as electrophilic substitution on either the furan (B31954) or thiophene (B33073) ring. It is established that electrophilic substitution is favored at the C-2 position (alpha to the heteroatom) for both furan and thiophene due to the greater stabilization of the intermediate through resonance. pearson.comcitycollegekolkata.org An energetic profile for, say, the nitration of this compound would compare the activation barriers for the attack at all possible positions on both rings. The calculations would likely confirm that the positions adjacent to the oxygen and sulfur atoms are the most reactive, though the presence of the deactivating thenoyl group and the activating methyl group would also influence the regioselectivity.

The table below illustrates a hypothetical energetic profile for a generic electrophilic substitution reaction on a furan-thiophene system, highlighting the key parameters obtained from such simulations.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants + Electrophile | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | +15.2 | Activation energy for attack at furan C5 |

| 3 | Intermediate 1 | -2.5 | Sigma complex at furan C5 |

| 4 | Transition State 2 (TS2) | +18.7 | Activation energy for attack at thiophene C5 |

| 5 | Intermediate 2 | +1.3 | Sigma complex at thiophene C5 |

| 6 | Products | -10.8 | Final substituted product (furan substitution) |

Note: The data in this table is illustrative and based on general principles of electrophilic substitution on heterocyclic systems. It does not represent actual calculated values for this compound.

Thermochemical Properties (Enthalpies of Formation, Entropies)

The thermochemical properties of a molecule, such as its standard enthalpy of formation (ΔHf°) and standard entropy (S°), are fundamental to understanding its stability and reactivity. Computational methods offer a reliable means of predicting these properties, especially for compounds where experimental data is unavailable. High-level quantum chemical methods, such as CCSD(T) or composite methods like G3 and CBS-QB3, are often employed for accurate calculations. For larger molecules, DFT functionals can also provide good estimates.

The enthalpy of formation for thiophene derivatives has been successfully calculated using semi-empirical quantum-chemical methods like PM3, which showed a good linear correlation with experimental data. osi.lvresearchgate.net For instance, the experimental gas-phase enthalpy of formation for thiophene itself is approximately 115 kJ/mol, while for furan it is -34.9 kJ/mol. The values for this compound would be influenced by the contributions of the individual rings, the methyl group, and the ketone linker, as well as the stabilizing effects of conjugation.

Below is a table of representative standard enthalpies of formation and standard entropies for furan, thiophene, and related compounds to illustrate typical values.

| Compound | Formula | State | ΔHf° (kJ/mol) | S° (J/mol·K) |

| Furan | C4H4O | Gas | -34.9 | 265.8 |

| Thiophene | C4H4S | Gas | +115.4 nist.gov | 276.1 |

| 2-Methylfuran | C5H6O | Gas | -77.8 | 308.2 |

| Benzene | C6H6 | Gas | +82.9 | 269.2 |

Note: The data is compiled from various sources for illustrative purposes.

Theoretical Studies on Aromaticity and Electronic Effects in Furan-Thiophene Hybrid Systems

The concept of aromaticity is central to understanding the stability and reactivity of heterocyclic compounds. Computational methods provide quantitative measures of aromaticity. A widely accepted order of aromaticity for five-membered heterocycles is thiophene > pyrrole (B145914) > furan. ksu.edu.sapharmaguideline.comslideshare.net This trend is primarily attributed to the electronegativity of the heteroatom; the more electronegative oxygen atom in furan holds its lone pair of electrons more tightly, reducing their delocalization into the π-system compared to the less electronegative sulfur in thiophene. slideshare.net

Theoretical calculations can quantify this using various indices. Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion, where negative values inside the ring indicate aromatic character. york.ac.ukacs.org Geometric criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA), assess the degree of bond length equalization in the ring.

The table below compares the aromaticity of furan and thiophene using a common index.

| Compound | Aromaticity Index (Example) | Relative Aromaticity |

| Benzene | 1.00 (Reference) | High |

| Thiophene | 0.75 researchgate.net | Medium-High |

| Furan | 0.46 researchgate.net | Medium-Low |

Note: The aromaticity index values are taken from the literature for comparison. researchgate.net

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Property Predictions

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large non-linear optical (NLO) responses, making them candidates for applications in optoelectronics and photonics. nih.gov The first-order hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. Computational chemistry, particularly DFT, is a powerful tool for predicting the NLO properties of organic molecules. jmcs.org.mx

The structure of this compound, featuring electron-rich furan and thiophene rings linked by a conjugating carbonyl group, suggests potential for NLO activity. The furan ring can act as an electron donor, while the thiophene ring, influenced by the carbonyl group, can act as part of an acceptor system. This donor-π-acceptor (D-π-A) type structure is a common motif in molecules with high β values.

Theoretical calculations would involve optimizing the geometry of the molecule and then computing the static and dynamic first-order hyperpolarizabilities using methods like B3LYP or CAM-B3LYP. The results would reveal the magnitude of the NLO response and how it is influenced by the electronic interplay between the furan and thiophene moieties. Studies on furan and thiophene homologues have shown that substituting the heteroatom with heavier atoms systematically increases polarizability (α) and second hyperpolarizability (γ), but does not have a systematic effect on the first hyperpolarizability (β). acs.org

The following table provides illustrative calculated NLO properties for related heterocyclic molecules to provide context for the potential NLO response of the target compound.

| Molecule | Dipole Moment (μ) (Debye) | Average Polarizability (⟨α⟩) (a.u.) | First Hyperpolarizability (β_tot) (a.u.) |

| Furan | 0.71 | 54.1 | 15.3 |

| Thiophene | 0.55 | 68.9 | 10.8 |

| p-Nitroaniline (Reference) | 6.2 | 87.3 | 2340 |

Note: The data is illustrative and compiled from various computational studies on these molecules. a.u. = atomic units.

Derivatization and Functionalization Strategies of 2 3 Methyl 2 Thenoyl Furan

Systematic Modification of the Furan (B31954) Moiety

The furan ring is a π-rich heterocycle, making it significantly more reactive toward electrophiles than benzene. chemicalbook.commsu.edu This heightened reactivity dictates that modifications must often be conducted under mild conditions to prevent acid-induced polymerization or ring-opening reactions. pharmaguideline.comiust.ac.iruomustansiriyah.edu.iq In 2-(3-Methyl-2-thenoyl)furan, the 2-position of the furan is occupied by the thenoyl group. Electrophilic aromatic substitution (EAS) is therefore anticipated to occur preferentially at the C5 position, which is the other, more reactive α-position. chemicalbook.comstudy.compearson.com The ketone acts as a deactivating group, but the activating influence of the ring oxygen generally governs the regiochemical outcome.

Key functionalization reactions for the furan moiety include:

Halogenation : The furan ring readily reacts with halogens at low temperatures. pharmaguideline.com For instance, bromination using bromine in dioxane can introduce a bromine atom at the 5-position. pharmaguideline.comuobaghdad.edu.iq

Nitration : Due to the furan ring's sensitivity to strong acids, nitration is typically performed with milder reagents, such as acetyl nitrate at low temperatures, to yield the 5-nitro derivative. pharmaguideline.comuomustansiriyah.edu.iqyoutube.com

Sulfonation : Sulfonation can be achieved using a sulfur trioxide-pyridine complex, which avoids the harsh conditions of concentrated sulfuric acid that could degrade the furan ring. pharmaguideline.comiust.ac.iruomustansiriyah.edu.iq

Acylation : Friedel-Crafts acylation requires mild Lewis acid catalysts like phosphoric acid or boron trifluoride when using acid anhydrides or acyl halides. pharmaguideline.comiust.ac.ir

| Reaction | Reagent/Conditions | Expected Product |

|---|---|---|

| Bromination | Br₂ / Dioxane, -5°C | 2-(3-Methyl-2-thenoyl)-5-bromofuran |

| Nitration | Acetyl nitrate, low temp. | 2-(3-Methyl-2-thenoyl)-5-nitrofuran |

| Sulfonation | SO₃-Pyridine complex | This compound-5-sulfonic acid |

| Acylation | Acetic anhydride / H₃PO₄ | 5-Acetyl-2-(3-methyl-2-thenoyl)furan |

Targeted Functionalization of the Thiophene (B33073) Moiety

The thiophene ring is also an electron-rich aromatic system, though its aromaticity is greater and its reactivity in electrophilic substitution is lower than that of furan. uomustansiriyah.edu.iqksu.edu.sa It is, however, still more reactive than benzene. msu.edu Thiophene exhibits greater stability toward acidic conditions compared to furan, allowing for a broader range of reaction conditions. uomustansiriyah.edu.iqpharmaguideline.com For this compound, the thiophene ring is substituted at the C2 and C3 positions. Electrophilic attack is expected to occur at the available α-position (C5), which is electronically favored and sterically accessible.

Specific strategies for functionalizing the thiophene ring include:

Halogenation : Monobromination can be selectively achieved using reagents like N-bromosuccinimide (NBS). uobaghdad.edu.iq

Acylation : Friedel-Crafts acylation proceeds efficiently on the thiophene ring with common Lewis acid catalysts such as tin(IV) chloride (SnCl₄). uobaghdad.edu.iq

Nitration : The use of acetyl nitrate provides a controlled method for introducing a nitro group onto the thiophene ring, likely at the C5 position. uomustansiriyah.edu.iq

Metalation : Advanced functionalization can be achieved through directed metalation. The use of modern reagents like TMPMgCl·LiCl allows for selective magnesiation, enabling the introduction of a variety of functional groups.

| Reaction | Reagent/Conditions | Expected Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2-(5-Bromo-3-methyl-2-thenoyl)furan |

| Acylation | Acetic anhydride / SnCl₄ | 2-(5-Acetyl-3-methyl-2-thenoyl)furan |

| Nitration | Acetyl nitrate | 2-(3-Methyl-5-nitro-2-thenoyl)furan |

Reactions at the Ketone Carbonyl Group for Further Elaboration

The ketone carbonyl group serves as a crucial handle for extending the molecular architecture of this compound. It can participate in a wide array of reactions to introduce new functional groups or build larger molecular frameworks.

Reduction : The carbonyl can be reduced to a secondary alcohol using hydride reagents like sodium borohydride. This alcohol provides a new site for derivatization, such as esterification or etherification.

Nucleophilic Addition : Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl carbon to form tertiary alcohols, creating a new carbon-carbon bond in the process.

Condensation Reactions : The ketone can react with nitrogen-based nucleophiles. For example, reaction with hydrazine or substituted hydrazines can yield hydrazones, which are precursors to pyrazole rings. Similarly, reaction with hydroxylamine produces oximes.

Olefin Synthesis : The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing a means to connect the core structure to other molecular fragments via an alkene linker.

| Reaction Type | Reagent | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | (Furan-2-yl)(3-methylthiophen-2-yl)methanol |

| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 1-(Furan-2-yl)-1-(3-methylthiophen-2-yl)ethan-1-ol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(1-(Furan-2-yl)vinyl)-3-methylthiophene |

| Reductive Amination | Ammonia, H₂/Catalyst | (Furan-2-yl)(3-methylthiophen-2-yl)methanamine |

Synthesis of Hybrid Molecules with Additional Heterocyclic Scaffolds

The this compound scaffold is an excellent starting point for the rational design and synthesis of hybrid molecules, where additional pharmacophoric or structurally significant heterocyclic rings are incorporated. nih.govnih.govmdpi.com

The synthesis of nitrogen-containing heterocycles is a major focus in medicinal chemistry due to their prevalence in biologically active compounds. nih.govnih.gov The ketone group in this compound is a key synthon for constructing such rings. For example, condensation of the ketone with hydrazine derivatives is a common route to pyrazoles. Another strategy involves converting the ketone into a 1,3-dicarbonyl system, which can then be reacted with amidines or ureas to form pyrimidines. Furthermore, the thiophene ring itself can be a precursor to fused systems; for instance, appropriately substituted aminothiophenes can be cyclized to form thieno[2,3-d]pyrimidine derivatives. researchgate.net

Annulation reactions can be employed to fuse additional aromatic rings onto the existing furan or thiophene cores. While the high aromaticity of thiophene makes it a reluctant diene in Diels-Alder reactions, furan can participate in such cycloadditions, leading to the formation of bicyclic systems that can be further elaborated. ksu.edu.sa Another powerful strategy for ring fusion is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation to construct a new six-membered ring. pearson.com In a different approach, the core heterocycles can be functionalized with groups, such as aldehydes, that can participate in condensation reactions with pyrrolic units to build large, fused macrocycles like porphyrin analogues. researchgate.net

Introduction of Substituents through Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental method for introducing substituents onto both the furan and thiophene rings. Both heterocycles are considered activated systems compared to benzene. msu.edu The general order of reactivity for EAS is pyrrole (B145914) > furan > thiophene > benzene. uomustansiriyah.edu.iq

The regioselectivity of EAS on five-membered heterocycles strongly favors substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). study.compearson.com This preference is due to the greater resonance stabilization of the cationic intermediate (sigma complex) formed during α-attack. chemicalbook.compearson.com

For this compound, the key factors influencing EAS are:

Inherent Reactivity : The furan ring is intrinsically more reactive than the thiophene ring.

Positional Activation : The available α-positions are C5 on the furan ring and C5 on the thiophene ring.

Substituent Effects : The ketone is an electron-withdrawing group and deactivates both rings, while the methyl group on the thiophene is weakly activating. The activating effect of the heteroatoms is dominant.

Given the higher intrinsic reactivity of furan, electrophilic substitution is most likely to occur at the C5 position of the furan moiety. msu.eduuomustansiriyah.edu.iq The reaction of furan and thiophene with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like copper(II) triflate is an example of an electrophilic substitution reaction that proceeds under relatively mild conditions. semanticscholar.orgresearchgate.net

Applications in Advanced Organic Synthesis As a Building Block

Utility as a Synthon for Complex Molecular Architectures

The furan (B31954) ring is a cornerstone in organic synthesis, valued for its unique combination of aromatic character and latent diene reactivity. acs.org As a class of compounds, 2-acylfurans, including 2-(3-Methyl-2-thenoyl)furan, leverage this versatility, serving as synthons—or foundational building blocks—for a wide array of complex molecular structures. The furan nucleus can be viewed as a precursor to five, six, and seven-membered ring systems through various controlled transformations. acs.org

One of the most powerful applications of furan derivatives is in cycloaddition reactions. The furan ring can act as an electron-rich 1,4-diene in Diels-Alder reactions, reacting with dienophiles to form oxabicyclo[2.2.1]heptane derivatives. acs.org These intermediates are highly versatile, as the oxygen bridge can be cleaved to construct substituted cyclohexenes or tetrahydrofurans. Furthermore, furans participate in [4+3] cycloadditions with oxyallyl cations to yield oxabicyclo[3.2.1]octane structures, which can be precursors to pyrans and cycloheptenes. acs.org The acyl group at the 2-position, as in this compound, modulates the reactivity of the furan ring in these cycloadditions and provides a handle for further chemical modification.

The furan ring can also undergo ring-opening reactions under hydrolytic conditions to yield 1,4-dicarbonyl compounds, which are pivotal intermediates in the synthesis of other heterocycles like pyrroles and thiophenes through the Paal-Knorr synthesis. acs.orgpharmaguideline.compharmaguideline.com This reactivity underscores the role of furan derivatives as stable, accessible precursors to otherwise challenging synthons.

Table 1: Synthetic Transformations of the Furan Ring

| Reaction Type | Intermediate/Product | Application |

|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Oxabicyclo[2.2.1]heptane | Precursor to cyclohexenes, tetrahydrofurans |

| [4+3] Cycloaddition | Oxabicyclo[3.2.1]octane | Precursor to pyrans, cycloheptenes |

| Hydrolytic Ring Opening | 1,4-Dicarbonyl Compound | Synthesis of other five-membered heterocycles |

Role in the Construction of Polyfunctionalized Heterocycles and Oligomers

The dual heterocyclic nature of this compound makes it an intriguing candidate for the synthesis of polyfunctionalized heterocycles and oligomeric structures. Both the furan and thiophene (B33073) rings can be selectively functionalized, and the ketone linkage provides a reactive site for condensation and cyclization reactions.

Derivatives of 2-acylfurans are known precursors for a variety of more complex heterocyclic systems. For instance, aroylthioureas derived from furan-2-carboxylic acid are used as intermediates in the synthesis of various heterocyclic compounds. nih.gov Similarly, the ketone moiety in this compound can react with amines, hydrazines, or active methylene (B1212753) compounds to construct new rings fused to or substituted on the furan core. Methodologies for creating polysubstituted furans often involve tandem reactions that build complexity in a single pot, starting from simpler furan precursors. researchgate.net

Furthermore, furan derivatives such as 2,5-diformylfuran, which can be derived from biomass, are valuable substrates for creating polymers and porous organic frameworks. researchgate.net These materials are synthesized through condensation reactions with amines to form poly-imines or with other monomers to create polyesters and polyamides. researchgate.net While not a diformyl derivative, the aldehyde or ketone functionality in 2-acylfurans provides a reactive site that could be exploited in similar polymerization or oligomerization strategies, linking furan-thiophene units into larger assemblies.

Precursor for Novel Organic Materials and Advanced Chemical Entities

The synthesis of novel organic materials with tailored electronic and physical properties is a major focus of modern chemistry. Furan-based compounds are increasingly recognized as valuable precursors for these materials, partly because key furan building blocks like furfural (B47365) can be sourced from renewable biomass. wikipedia.orgnih.gov This positions furan chemistry as a cornerstone of sustainable materials science. mdpi.com

Conjugated polymers containing furan and thiophene rings are of particular interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ntu.edu.sg The combination of the electron-rich furan and thiophene rings in a molecule like this compound suggests its potential as a monomer or building block for such conjugated materials. The inherent aromaticity and potential for π-electron delocalization across the furan-ketone-thiophene system are desirable features for electronic materials. Synthetic polymers incorporating heterocycles like furan into their backbones have shown excellent thermal and mechanical properties. doi.org

Furthermore, the structural motif of this compound can be incorporated into more complex systems to create advanced chemical entities. For example, the modification of the ketone group can lead to derivatives like oximes and thiazoles, which may possess unique biological activities or material properties. nih.gov The design of molecules for non-linear optical (NLO) applications often involves connecting electron donor and acceptor units through a π-conjugated system; furan derivatives have been investigated for this purpose.

Intermediate in the Total Synthesis of Natural Product Analogs

The total synthesis of natural products and their analogs is a driving force for the development of new synthetic methods and strategies. nih.govuci.edu Furan derivatives are frequently employed as key intermediates in these syntheses due to their versatile reactivity. acs.org The furan ring can be found in a variety of natural products or can be used as a masked functional group that is revealed or transformed at a later stage of the synthesis. mdpi.comrsc.org

For example, the furan moiety can be converted into a γ-lactone, a common structural motif in natural products, through oxidation. acs.org The use of furan-based strategies has been crucial in the synthesis of complex molecules like the diterpenoid erinacine C and the sesquiterpene lactone fastigilin-C. acs.org In these syntheses, the furan ring is not merely a passive part of the structure but an active participant in key bond-forming reactions that build the carbon skeleton of the target molecule.

While there are no specific reports detailing the use of this compound as an intermediate, its structure is analogous to other 2-acylfurans that serve as precursors in multi-step syntheses. The oxidation of the furan ring in such compounds can lead to dearomatization, providing highly functionalized intermediates for further elaboration. nih.gov The synthesis of analogs of natural products allows chemists to explore structure-activity relationships and develop new therapeutic agents. The unique combination of furan and thiophene rings in this compound offers a platform for creating novel analogs of bioactive molecules.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Furan |

| Thiophene |

| Pyrrole (B145914) |

| Tetrahydrofuran |

| Oxabicyclo[2.2.1]heptane |

| Cyclohexene |

| Oxabicyclo[3.2.1]octane |

| Pyran |

| Cycloheptene |

| Furfural |

| 2,5-Diformylfuran |

| Oxime |

| Thiazole |

| Erinacine C |

Q & A

Q. What synthetic methodologies are optimal for the laboratory-scale preparation of 2-(3-Methyl-2-thenoyl)furan?

The Feist-Benary cyclization is a robust method for synthesizing structurally related furans. For example, phenyl-substituted furans can be synthesized using n-butyllithium (nBuLi) and benzaldehyde under inert conditions, yielding products with high stereoselectivity (E/Z > 98:2) . Reaction conditions such as temperature (−78°C for lithiation) and stoichiometric ratios (1.1 equiv nBuLi) critically influence yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound .

Q. What spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?

- 1H/13C NMR : Key signals include vinyl proton resonances (δ 6.5–7.5 ppm) and carbonyl carbons (δ 160–180 ppm) .

- IR Spectroscopy : Confirm the presence of a thienoyl group via C=O stretches (~1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ or [M–H]− ions) with <2 ppm error .

- X-ray Crystallography : Use SHELXL for refining crystal structures, particularly for resolving stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction mechanisms involving this compound, such as competing dimerization pathways?

Kinetic trapping experiments with dienophiles (e.g., methyl acrylate) can isolate intermediates and clarify dominant pathways. For α-substituted furans, dimerization kinetics are influenced by steric effects and electronic stabilization of o-quinodimethane intermediates . Computational modeling (DFT) can predict transition-state energies to identify thermodynamically favored products .

Q. What computational strategies are recommended for predicting the reactivity and stability of this compound in complex reaction environments?